N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been shown to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, suggesting that the compound may target proteins or enzymes essential for their survival and proliferation.
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin-4(3h)-ones, it can be hypothesized that it may interfere with the biological processes of the target bacteria, leading to their death or inhibition of growth .
Biochemical Pathways
Given its potential antimycobacterial activity, it may disrupt essential biochemical pathways in mycobacterium species, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on its potential antimycobacterial activity, it can be inferred that the compound may lead to the death or growth inhibition of mycobacterium species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the piperidine and carboxamide groups. Key steps may include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step may involve nucleophilic substitution or addition reactions.
Attachment of the Carboxamide Group: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[740
Medicinal Chemistry: The compound may be explored for its pharmacological properties, including potential as a drug candidate for various diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The unique structure of the compound may make it suitable for the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide analogs: Compounds with similar tricyclic structures and functional groups.
Other Piperidine Derivatives: Compounds containing the piperidine ring with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-15-5-7-17(8-6-15)27-22(29)16-9-12-28(13-10-16)21-20-19(25-14-26-21)18-4-3-11-24-23(18)30-20/h3-8,11,14,16H,2,9-10,12-13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDOOVOGBODJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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